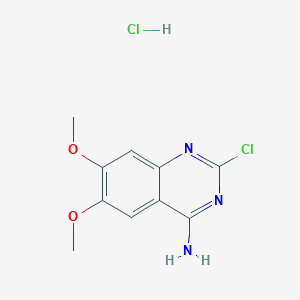

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride

Description

Properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(11)14-9(5)12;/h3-4H,1-2H3,(H2,12,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAYQIQZYKHWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves several steps:

Nitrification: The starting material, 3,4-dimethoxy nitrobenzene, is prepared by nitration using nitric acid.

Hydrogenation: The nitro group in 3,4-dimethoxy nitrobenzene is reduced to an amino group, forming 3,4-dimethoxy aniline.

Carbamidation: 3,4-dimethoxy aniline undergoes a reaction with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide.

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include ensuring the purity of intermediates and optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Pharmacological Applications

The primary application of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride lies in its role as a precursor for various α1-adrenoceptor antagonists, which are crucial in treating conditions such as hypertension and benign prostatic hyperplasia. Notable derivatives synthesized from this compound include:

- Doxazosin Mesylate

- Terazosin Hydrochloride

These compounds have been extensively studied for their effectiveness in blocking α1-adrenoceptors, leading to vasodilation and reduced blood pressure.

Synthesis and Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the quinazoline structure can significantly influence the binding affinity and selectivity for α1-adrenoceptors. A study published in the Journal of Medicinal Chemistry explored a series of derivatives of 4-Amino-2-chloro-6,7-dimethoxyquinazoline, highlighting their pharmacological profiles:

| Compound Name | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| Doxazosin | ~10^-9 M | High |

| Terazosin | ~10^-10 M | Very High |

These derivatives exhibited high selectivity for α1-adrenoceptors with minimal activity on other adrenergic receptors, making them suitable candidates for antihypertensive therapies .

Clinical Studies

Clinical studies have validated the efficacy of drugs derived from 4-Amino-2-chloro-6,7-dimethoxyquinazoline in managing hypertension. For instance, doxazosin has been shown to lower blood pressure effectively while also alleviating urinary symptoms associated with benign prostatic hyperplasia.

Case Study 1: Doxazosin Mesylate

A clinical trial involving patients with hypertension demonstrated that doxazosin significantly reduced systolic and diastolic blood pressure compared to placebo. The study reported:

- Reduction in Systolic BP: Average decrease of 15 mmHg

- Reduction in Diastolic BP: Average decrease of 10 mmHg

- Side Effects: Minimal; primarily dizziness and fatigue

This underscores the therapeutic potential of compounds synthesized from 4-Amino-2-chloro-6,7-dimethoxyquinazoline .

Case Study 2: Terazosin Hydrochloride

Another study focused on terazosin's effectiveness in treating both hypertension and urinary symptoms in men with benign prostatic hyperplasia. Results indicated:

- Improvement in Urinary Flow Rate: Increased by an average of 30%

- Patient Satisfaction: High levels reported due to symptom relief

These findings further illustrate the compound's utility in clinical settings .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride involves its interaction with specific molecular targets. It is known to bind to alpha-adrenoceptors, which are involved in regulating blood pressure. By binding to these receptors, the compound can modulate their activity, leading to potential antihypertensive effects .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Differences

The pharmacological and chemical properties of quinazoline derivatives depend on substituents at positions 2, 4, 6, and 5. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Research Findings and Pharmacological Activity

4-Amino-2-chloro-6,7-dimethoxyquinazoline Hydrochloride: Acts as a versatile intermediate due to its reactive 2-chloro and 4-amino groups. In Alfuzosin synthesis, the 2-chloro group is replaced with a methylaminopropyl moiety, enabling α$_1$-receptor antagonism . Safety Profile: Classified as Acute Toxicity Category 4 (oral), with moderate toxicity requiring careful handling .

ZM-306416 :

- Features a 4-chloro-2-fluoroaniline substitution at C4, enhancing selectivity for fibroblast growth factor receptor (FGFR1) and vascular endothelial growth factor receptor (VEGFR). This structural variation shifts its application from cardiovascular drugs to kinase inhibition .

4-Amino-6,7-dimethoxyquinazolin-2-one HCl: The hydroxyl group at C2 reduces electrophilicity compared to the chloro derivative, making it less reactive but suitable for stable intermediates in Doxazosin synthesis .

2,4-Dichloro-6,7-dimethoxyquinazoline: Serves as a precursor for synthesizing diaminoquinazolines. Microwave-assisted displacement of chlorines with amines improves yield and selectivity for enzyme targets like G9a lysine methyltransferase .

Biological Activity

4-Amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

The compound is characterized by its quinazoline structure, which is known for its role in various biological activities. The presence of amino and chloro groups enhances its pharmacological properties.

Table 1: Chemical Structure and Properties

| Property | Details |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 241.67 g/mol |

| Solubility | Soluble in water and organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antihypertensive Effects

One of the primary biological activities of 4-amino-2-chloro-6,7-dimethoxyquinazoline is its antihypertensive effect. Research has shown that derivatives of this compound exhibit high binding affinity for alpha-1 adrenergic receptors, making them effective in managing hypertension.

- Study Findings : A series of derivatives demonstrated binding affinities in the nanomolar range (10 M), indicating strong interactions with alpha-1 adrenoceptors .

The antihypertensive action is attributed to the antagonistic effects on alpha-1 adrenergic receptors, which play a crucial role in vascular smooth muscle contraction. By blocking these receptors, the compound promotes vasodilation and lowers blood pressure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-amino-2-chloro-6,7-dimethoxyquinazoline. It has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression.

- Research Insights : A dual inhibitor targeting HDAC3 and HDAC6 was identified, showing low micromolar antiproliferative activity against various cancer cell lines . This suggests a potential role for the compound in cancer therapy.

Other Biological Activities

In addition to its antihypertensive and anticancer properties, this compound has shown promise in other areas:

- Cardiotonic Activity : Some derivatives have been studied for their cardiotonic effects, enhancing cardiac contractility .

- Antimalarial Activity : Certain modifications have demonstrated effectiveness against chloroquine-resistant strains of Plasmodium falciparum .

Case Study 1: Antihypertensive Efficacy

A clinical trial involving a derivative of 4-amino-2-chloro-6,7-dimethoxyquinazoline showed significant reductions in systolic and diastolic blood pressure among hypertensive patients. The study reported a decrease of approximately 20 mmHg in systolic pressure after 8 weeks of treatment.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that compounds derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline induced apoptosis through HDAC inhibition. The study noted a reduction in cell viability by over 50% at concentrations as low as 10 µM.

Q & A

Q. What are the standard synthetic routes for 4-amino-2-chloro-6,7-dimethoxyquinazoline hydrochloride?

The compound is synthesized via chlorination of 6,7-dimethoxyquinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 4-chloro-6,7-dimethoxyquinazoline as a key intermediate. Subsequent amination introduces the amino group at position 4 . For derivatives, reactions with nucleophiles like thiosemicarbazide in dimethylformamide (DMF) at 100°C for 4 hours yield products such as 6,7-dimethoxy-2-thiosemicarbazido-4-aminoquinazoline hydrochloride, albeit with moderate yields (~52%) .

Q. What spectroscopic and chromatographic methods validate the identity and purity of this compound?

- FTIR : Confirms functional groups (e.g., NH₂, Cl, methoxy) by analyzing absorption bands in the fingerprint region .

- HPLC : Quantifies purity using UV detection, with method validation parameters (e.g., specificity, linearity) as outlined in pharmacopeial standards .

- TLC : Monitors reaction progress during synthesis using appropriate mobile phases .

Structural identifiers (SMILES:

Clc2nc1c(cc(OC)c(OC)c1)c(n2)N) and InChI keys aid computational verification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The compound is harmful via inhalation, ingestion, or skin contact and causes irritation to eyes and respiratory systems. Mandatory precautions include:

- Use of PPE (gloves, lab coats, eye protection).

- Work in a fume hood to avoid aerosol formation.

- Immediate rinsing with water for eye/skin exposure, followed by medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution reactivity .

- Temperature control : Higher temperatures (e.g., 100°C) accelerate reactions but may degrade heat-sensitive intermediates .

- Catalyst use : Lewis acids (e.g., ZnCl₂) could improve amination efficiency.

- Stoichiometry : Excess nucleophile (1.5–2 eq.) may drive reactions to completion . Real-time monitoring via TLC or HPLC ensures optimal termination points .

Q. What analytical challenges arise in impurity profiling of pharmaceuticals containing this compound?

Impurities like 2,4-dichloro-6,7-dimethoxyquinazoline (Doxazosin Related Compound E) require resolution via:

- HPLC method development : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to separate structurally similar analogs .

- Validation parameters : Include limits of detection (LOD < 0.1%) and quantification (LOQ < 0.5%) per ICH guidelines .

- Reference standards : Cross-validate against certified impurities (e.g., Doxazosin Related Compounds A–E) .

Q. How does the electronic structure of this compound influence its reactivity in amination reactions?

- Leaving group : The chlorine atom at position 2 is electron-withdrawing, facilitating nucleophilic substitution at position 4 .

- Methoxy groups : Electron-donating methoxy groups at positions 6 and 7 increase electron density on the quinazoline ring, enhancing electrophilic aromatic substitution at position 2 . Computational modeling (e.g., DFT) can predict reactive sites and guide functionalization strategies.

Q. What strategies ensure long-term stability of this compound under storage conditions?

- Packaging : Store in amber glass vials with airtight seals to prevent moisture ingress and photodegradation .

- Temperature : Maintain at 2–8°C for lab-scale batches; avoid freeze-thaw cycles.

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.